molecular formula C10H6F3N3O2 B8401671 1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrazole

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrazole

Cat. No. B8401671
M. Wt: 257.17 g/mol
InChI Key: VBYBOKYGNMZLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrazole

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-2-3-8(9(6-7)16(17)18)15-5-1-4-14-15/h1-6H

InChI Key

VBYBOKYGNMZLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Fluoro-2-nitro-4-trifluoromethyl-benzene (209 mg, 1 mmol) was dissolved in EtOH (4.5 mL) in a 5 mL microwave reaction vessel. 1H-pyrazole (83.5 mg, 1.2 mmol), DIPEA (329 μL, 2 mmol) and a stirrbar was added followed by sealing of the reaction vessel. The reaction mixture was then heated in the microwave for 30 min at 120° C. The reaction was concentrated in vacuo and the residue purified by flash chromatography (Silica, Hexane: EtOAc) to afford the title compound (206 mg, 81%). LC/MS>95%, m/z (ESI+)=258 (MH+).
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
83.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
329 μL
Type
reactant
Reaction Step Two
Yield
81%

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